molecular formula C19H12ClF3N2O3 B2737029 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole CAS No. 478066-84-1

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

Cat. No.: B2737029
CAS No.: 478066-84-1
M. Wt: 408.76
InChI Key: BXPXBKMUXPHJIP-BHGWPJFGSA-N
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Description

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is often introduced using reagents such as Umemoto’s reagents, which facilitate the incorporation of fluorine-containing moieties into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions. The compound may act through pathways involving redox reactions, where it undergoes oxidation or reduction to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their unique chemical properties and applications.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit similar reactivity and are used in various chemical and biological applications.

Uniqueness

The presence of both the trifluoromethyl and chlorophenyl groups, along with the isoxazole ring, makes it a versatile compound for research and industrial use .

Properties

IUPAC Name

[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O3/c1-11(17-10-16(25-27-17)12-5-7-15(20)8-6-12)24-28-18(26)13-3-2-4-14(9-13)19(21,22)23/h2-10H,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXBKMUXPHJIP-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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